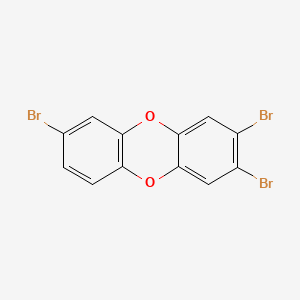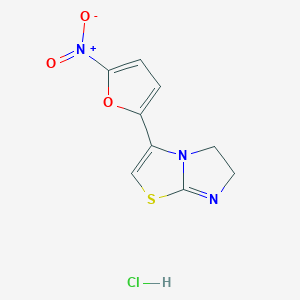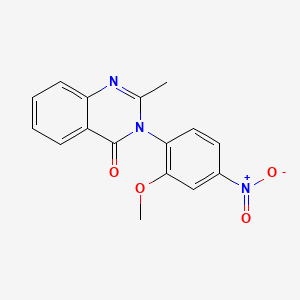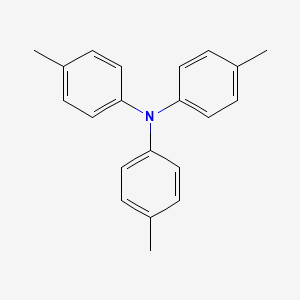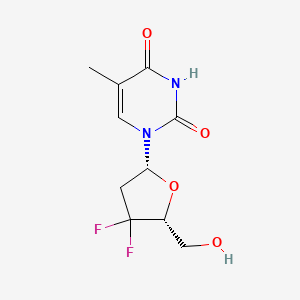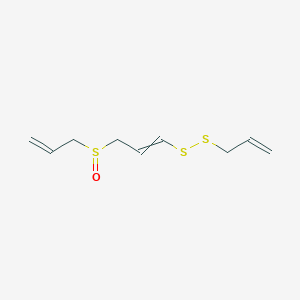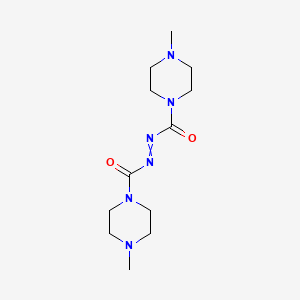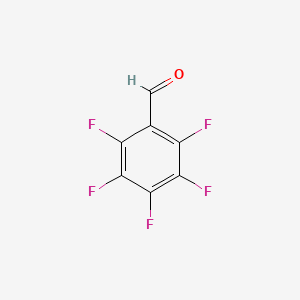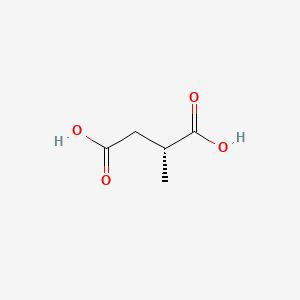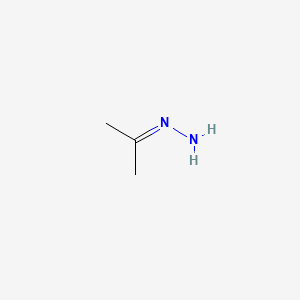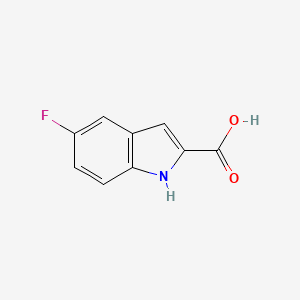
Ácido 5-fluoroindol-2-carboxílico
Descripción general
Descripción
5-fluoro-1H-indole-2-carboxylic acid is an indolyl carboxylic acid.
Aplicaciones Científicas De Investigación
Antagonista de los sitios de glicina asociados al receptor NMDA
El ácido 5-fluoroindol-2-carboxílico es un antagonista del sitio de glicina dentro del complejo del receptor NMDA (N-metil-D-aspartato) {svg_1}. Esto significa que puede bloquear la acción de la glicina, un neurotransmisor, en los sitios del receptor NMDA en el cerebro. Esta propiedad se ha utilizado en la investigación en neurociencia para estudiar el papel de los receptores NMDA y la glicina en la función cerebral y los trastornos neurológicos {svg_2}.
Síntesis de agentes fungicidas
Este compuesto se ha utilizado como reactivo para la síntesis de agentes fungicidas {svg_3}. Los fungicidas son sustancias que pueden matar o inhibir el crecimiento de los hongos, y se utilizan en la agricultura y la medicina {svg_4}.
Síntesis de agentes antitumorales
El ácido 5-fluoroindol-2-carboxílico también se utiliza en la síntesis de agentes antitumorales {svg_5} {svg_6}. Estos son medicamentos que pueden prevenir, matar o inhibir el crecimiento de las células tumorales {svg_7} {svg_8}.
Síntesis de inhibidores de la 2,3-dioxigenasa (IDO)
Los inhibidores de la IDO son una clase de medicamentos que inhiben la enzima indoleamina 2,3-dioxigenasa (IDO), que juega un papel en la respuesta inmunitaria. El ácido 5-fluoroindol-2-carboxílico se ha utilizado en la síntesis de estos inhibidores {svg_9}.
Síntesis de inhibidores del factor Xa
El factor Xa es una enzima que juega un papel clave en el proceso de coagulación de la sangre. Los inhibidores del factor Xa se utilizan como fármacos anticoagulantes para prevenir la formación de coágulos de sangre. El ácido 5-fluoroindol-2-carboxílico se ha utilizado en la síntesis de estos inhibidores {svg_10}.
Síntesis de antagonistas enantioselectivos del receptor D3
Los receptores D3 son un tipo de receptor de dopamina, y los antagonistas de estos receptores se pueden utilizar en el tratamiento de ciertos trastornos neurológicos y psiquiátricos. El ácido 5-fluoroindol-2-carboxílico se ha utilizado en la síntesis de antagonistas enantioselectivos del receptor D3 {svg_11}.
Síntesis de ligandos para el receptor hFPRL1 (o ALXR) en la inflamación
El receptor hFPRL1 (o ALXR) juega un papel en la respuesta inflamatoria. El ácido 5-fluoroindol-2-carboxílico se ha utilizado en la síntesis de ligandos para este receptor, que podrían usarse potencialmente en el tratamiento de enfermedades inflamatorias {svg_12}.
Síntesis de agentes antibacterianos
El ácido 5-fluoroindol-2-carboxílico se ha utilizado en la síntesis de agentes antibacterianos {svg_13}. Estos son medicamentos que matan bacterias o inhiben su crecimiento {svg_14}.
Inhibidores de la proteasa NS3·4A del virus de la hepatitis C
La proteasa NS3·4A es una enzima que es esencial para la replicación del virus de la hepatitis C. Los inhibidores de esta proteasa se pueden utilizar en el tratamiento de la hepatitis C. El ácido 5-fluoroindol-2-carboxílico se ha utilizado en la síntesis de estos inhibidores {svg_15} {svg_16}.
Mecanismo De Acción
Target of Action
The primary target of 5-Fluoroindole-2-carboxylic acid is the glycine site within the NMDA (N-methyl-D-aspartate) receptor complex . This receptor complex plays a crucial role in the central nervous system, particularly in excitatory synaptic transmission.
Mode of Action
5-Fluoroindole-2-carboxylic acid acts as an antagonist at the glycine site of the NMDA receptor complex . This means it binds to this site and inhibits its function, which can lead to a variety of effects, including a raised convulsive threshold .
Pharmacokinetics
It has been administered intraperitoneally in doses of 150 and 200 mg/kg, 120 min before electroconvulsions, significantly raising the convulsive threshold .
Result of Action
The molecular and cellular effects of 5-Fluoroindole-2-carboxylic acid’s action are largely dependent on its antagonistic activity at the NMDA receptor complex. By inhibiting the function of this receptor, it can alter neurotransmission and other neural processes, leading to effects such as a raised convulsive threshold .
Safety and Hazards
Direcciones Futuras
5-Fluoroindole-2-carboxylic acid has been used in the creation of Xa inhibitors, Fungicidal and Antitumor agents, and COX-2 inhibitors . It raises the convulsive threshold by acting as an antagonist of NMDA receptor-associated glycine sites . This suggests potential future directions in the development of new therapeutic agents.
Análisis Bioquímico
Biochemical Properties
5-Fluoroindole-2-carboxylic acid plays a significant role in biochemical reactions, particularly as an antagonist of the glycine site within the NMDA receptor complex . This interaction inhibits the receptor’s function, which is crucial in neurotransmission and synaptic plasticity. The compound also interacts with enzymes such as 2,3-dioxygenase (IDO) and Factor Xa, influencing their activity . Additionally, it has been used in the synthesis of inhibitors for hepatitis C virus NS3·4A protease .
Cellular Effects
5-Fluoroindole-2-carboxylic acid affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. As an NMDA receptor antagonist, it modulates neurotransmission, which can impact neuronal cell function and signaling pathways . The compound’s role in inhibiting enzymes like IDO and Factor Xa also influences cellular metabolism and gene expression, potentially affecting cell proliferation and apoptosis .
Molecular Mechanism
At the molecular level, 5-Fluoroindole-2-carboxylic acid exerts its effects primarily through its antagonistic action on the glycine site of the NMDA receptor . This binding interaction inhibits the receptor’s activity, reducing calcium influx and subsequent cellular responses. The compound also inhibits enzymes such as IDO and Factor Xa, affecting their catalytic activity and downstream signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Fluoroindole-2-carboxylic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it can raise the convulsive threshold when administered intraperitoneally in animal models
Dosage Effects in Animal Models
The effects of 5-Fluoroindole-2-carboxylic acid vary with different dosages in animal models. For instance, intraperitoneal administration of the compound at doses of 150 and 200 mg/kg significantly raised the convulsive threshold . Higher doses, such as 100 mg/kg combined with valproate, caused significant impairment of long-term memory and increased mortality in animal models .
Metabolic Pathways
5-Fluoroindole-2-carboxylic acid is involved in various metabolic pathways, interacting with enzymes such as IDO and Factor Xa . These interactions can influence metabolic flux and metabolite levels, affecting overall cellular metabolism. The compound’s role in inhibiting these enzymes highlights its potential impact on metabolic pathways related to inflammation and coagulation .
Transport and Distribution
Within cells and tissues, 5-Fluoroindole-2-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall bioavailability and efficacy. The compound’s solubility and stability also play a role in its transport and distribution within biological systems .
Subcellular Localization
The subcellular localization of 5-Fluoroindole-2-carboxylic acid is crucial for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . This localization can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.
Propiedades
IUPAC Name |
5-fluoro-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c10-6-1-2-7-5(3-6)4-8(11-7)9(12)13/h1-4,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXBRZCVLDTWLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C=C(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10192945 | |
| Record name | 5-Fluoroindole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10192945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
399-76-8 | |
| Record name | 5-Fluoroindole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=399-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoroindole-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000399768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Fluoroindole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10192945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoro-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.291 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Fluoroindole-2-carboxylic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LFV2Z936CQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-Fluoroindole-2-carboxylic acid interact with its target and what are the downstream effects?
A1: 5-Fluoroindole-2-carboxylic acid acts as a competitive antagonist of the glycine site associated with the N-methyl-D-aspartate (NMDA) receptor [, ]. This means it binds to the glycine site on the NMDA receptor, preventing glycine from binding and activating the receptor. As a result, the NMDA receptor channel is less likely to open, reducing neuronal excitability. This mechanism is thought to contribute to the anticonvulsive activity observed with this compound [].
Q2: Can you elaborate on the use of 5-Fluoroindole-2-carboxylic acid in research related to NMDA receptors?
A2: 5-Fluoroindole-2-carboxylic acid serves as a valuable tool in studying NMDA receptor function due to its specific antagonism of the glycine binding site []. By blocking this site, researchers can investigate the role of glycine in NMDA receptor activation and downstream signaling pathways. For instance, in electrophysiological experiments, 5-Fluoroindole-2-carboxylic acid can help dissect the contribution of NMDA receptor subtypes or specific subunits to synaptic transmission and plasticity. Furthermore, its use in combination with other pharmacological agents allows researchers to delineate the interplay between different binding sites and modulatory mechanisms on the NMDA receptor complex.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2S,3R,9S,10S,11R)-3,11-Bis(hydroxymethyl)-4,7,12,14-tetraoxadispiro[4.2.48.25]tetradecane-1,2,9,10-tetrol](/img/structure/B1199875.png)
